

Stereoisomers of undeca-1,3,5-triene and their chemical structures

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Compound of Interest

Compound Name: (3E,5Z)-undeca-1,3,5-triene

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An In-depth Technical Guide to the Stereoisomers of Undeca-1,3,5-triene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undeca-1,3,5-triene, a conjugated triene with the chemical formula $C_{11}H_{18}$, is a volatile organic compound found in various natural sources and also synthesized for applications in the flavor and fragrance industry. Its conjugated system of double bonds gives rise to a number of stereoisomers, each with unique physical and chemical properties. This technical guide provides a comprehensive overview of the stereoisomers of undeca-1,3,5-triene, their chemical structures, relevant quantitative data, and experimental protocols for their synthesis and separation.

Stereoisomers of Undeca-1,3,5-triene

Stereoisomerism in undeca-1,3,5-triene is determined by the geometry of the double bonds at the C3 and C5 positions. The double bond at the C1 position is terminal and thus does not exhibit geometric isomerism. The molecule does not possess any chiral centers, and therefore, does not have any optical isomers (enantiomers or diastereomers). The stereoisomerism is limited to geometric isomers, arising from the E (entgegen) and Z (zusammen) configurations around the C3=C4 and C5=C6 double bonds. This results in a total of four possible geometric isomers.

The four geometric isomers of undeca-1,3,5-triene are:

- (3E,5E)-undeca-1,3,5-triene
- **(3E,5Z)-undeca-1,3,5-triene**
- (3Z,5E)-undeca-1,3,5-triene
- (3Z,5Z)-undeca-1,3,5-triene

Chemical Structures

The chemical structures of the four geometric isomers are depicted below:

(3E,5E)-undeca-1,3,5-triene:

(3E,5Z)-undeca-1,3,5-triene:

(3Z,5E)-undeca-1,3,5-triene:

(3Z,5Z)-undeca-1,3,5-triene:

Quantitative Data

A summary of the available quantitative data for the geometric isomers of undeca-1,3,5-triene is presented in the table below. It is important to note that experimentally determined values for all properties are not consistently available for every isomer in the literature.

Property	(3E,5E)-isomer	(3E,5Z)-isomer	(3Z,5E)-isomer	(3Z,5Z)-isomer
Molecular Formula	C ₁₁ H ₁₈	C ₁₁ H ₁₈	C ₁₁ H ₁₈	C ₁₁ H ₁₈
Molecular Weight (g/mol)	150.26	150.26	150.26	150.26
CAS Number	19883-29-5	51447-08-6	19883-27-3	19883-26-2
Boiling Point (°C at 760 mmHg)	206.00 to 207.00 (est.) [1]	206.00 to 207.00 (est.) [2]	204.00 to 206.00 [3]	204.00 to 206.00 [4]
logP (o/w)	5.054 (est.) [1]	5.085 (est.) [2]	5.050 [3]	5.050 [4]

Experimental Protocols

Synthesis of a Mixture of (3E,5Z)- and (3E,5E)-undeca-1,3,5-triene

A detailed protocol for the synthesis of a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene is described in US Patent 4,652,692 A. The synthesis involves the reaction of an organometallic (Z)-1-heptenyl compound with an (E)-1,3-butadiene derivative in the presence of a metal catalyst.

Materials:

- (Z)-1-heptenyl magnesium bromide (or other organometallic derivatives)
- (E)-1-chloro-1,3-butadiene (or other (E)-1,3-butadiene derivatives with a leaving group)
- Nickel(II) bis(triphenylphosphine) bromide (or other suitable metal catalyst)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- To a solution of (E)-1-chloro-1,3-butadiene (50 mmol) and nickel(II) bis(triphenylphosphine) bromide (1.3 mmol) in anhydrous THF (200 ml) under a nitrogen atmosphere, a solution of (Z)-1-heptenyl magnesium bromide (100 mmol) in THF is added while cooling.
- The reaction mixture is then heated to 35°C for approximately 1 hour.
- The reaction is monitored for completion.
- Upon completion, the reaction mixture is hydrolyzed by the addition of a saturated aqueous ammonium chloride solution.
- The organic phase is separated, and the aqueous phase is extracted with a suitable organic solvent.
- The combined organic phases are washed with a saturated aqueous salt solution and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.
- The resulting mixture of isomers can be purified by distillation under reduced pressure.

Separation of Geometric Isomers

The separation of the geometric isomers of undeca-1,3,5-triene can be achieved using chromatographic techniques.

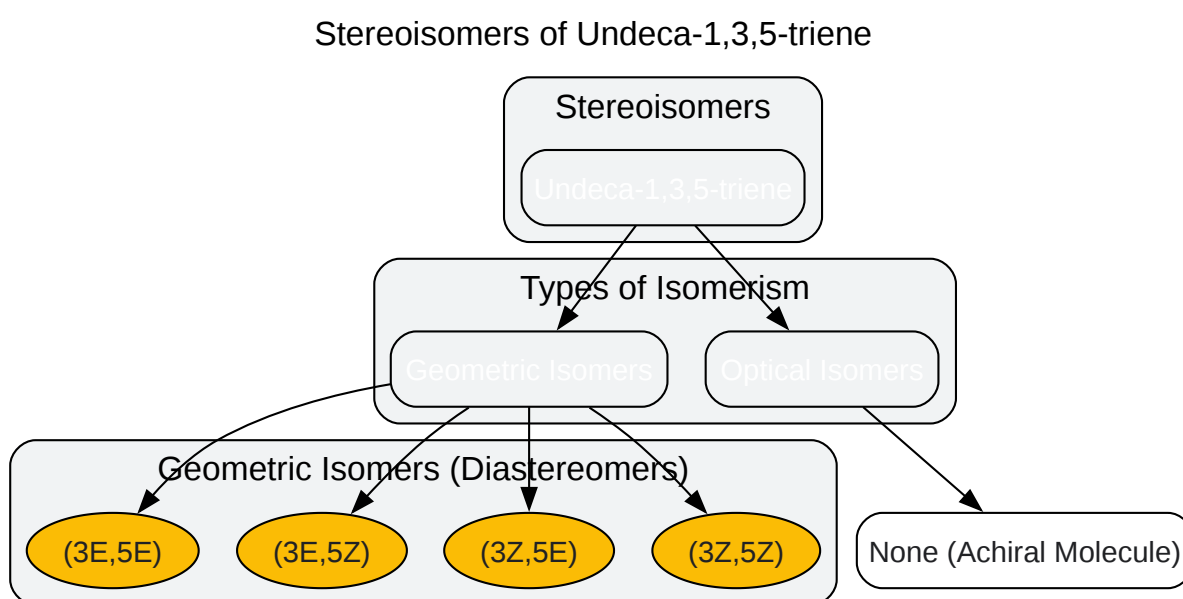
Preparative Gas Phase Chromatography (GPC): As mentioned in US Patent 4,652,692 A, the pure isomers can be obtained by separating the mixture using preparative gas phase chromatography. A stationary phase such as Carbowax is typically used. The separation is based on the differences in the boiling points and polarities of the isomers, which affect their retention times on the chromatographic column.

General Chromatographic Separation Principles: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating geometric isomers. The choice of the stationary and mobile phases is crucial for achieving good

resolution. For non-polar compounds like undecatrienes, reversed-phase HPLC with a C18 column or gas chromatography with a polar capillary column (e.g., wax-based) can be effective.

Mandatory Visualization

The logical relationship between the different types of stereoisomers of undeca-1,3,5-triene is illustrated in the following diagram.



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Caption: Logical hierarchy of stereoisomers for undeca-1,3,5-triene.

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